Scientific Field: Organic chemistry and synthetic chemistry.
Summary: l-Threitol serves as a versatile chiral building block. It is employed in the synthesis of various chiral compounds.
Methods/Experimental Procedures: An optimized five-step procedure starting from readily available l-tartaric acid is used to synthesize enantiopure l-1,4-di-O-benzylthreitol. Modern reagents and enhanced work-up conditions ensure high yields.
Results/Outcomes: The synthesized l-1,4-di-O-benzylthreitol is a valuable auxiliary for chiral synthesis.
Scientific Field: Biochemistry and natural product research.
Summary: Threitol acts as an antifreeze agent in organisms like Armillaria mellea and the Alaskan beetle Upis ceramboides, allowing them to tolerate freezing temperatures down to -50 °C.
Methods/Experimental Procedures: Threitol is produced from erythritose by xylitol dehydrogenase (XDH).
Results/Outcomes: Enhanced cold tolerance in these organisms.
Scientific Field: Physical chemistry and crystallography.
Summary: Molecular dynamics simulations investigate aqueous solutions of erythitol and l-Threitol near saturation concentration to understand supramolecular species formed in solution.
Methods/Experimental Procedures: Computational simulations.
Results/Outcomes: Insights into crystallization behavior and supramolecular interactions.
L-Threitol is one of the two enantiomers (mirror images) of threitol, with the molecular formula C₄H₁₀O₄. It originates from the reduction of L-threose, a four-carbon aldose sugar []. L-Threitol plays a role in some scientific research, particularly as a precursor for other valuable compounds [].
L-Threitol has a linear structure with four carbon atoms, each bonded to a hydroxyl group (OH) and a hydrogen atom (H). The key feature is the stereochemistry - the spatial arrangement of the hydroxyl groups. In L-threitol, the hydroxyl groups on carbons 2 and 3 are on the same side of the molecule []. This specific arrangement distinguishes L-threitol from its mirror image, D-threitol.
Synthesis of L-threitol can be achieved through various methods. One approach involves the reduction of L-threose with sodium borohydride (NaBH₄) []. The reaction can be represented by the following balanced equation:
C₄H₈O₅ (L-threose) + NaBH₄ + H₂O → C₄H₁₀O₄ (L-threitol) + NaBO₂ + 2H₂
L-Threitol can further undergo dehydration reactions to form cyclic ethers or esters depending on the reaction conditions [].
Specific data on L-threitol's physical properties is limited. However, due to its structural similarity to other sugar alcohols, it is expected to be a colorless, water-soluble solid with a high melting point and low volatility [].
Irritant